5-Nitro-2-furaldehyde

Beschreibung

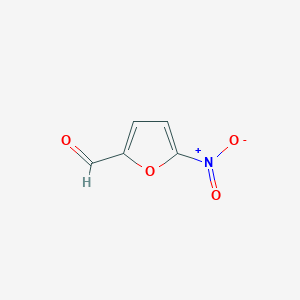

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitrofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINBFXPADXIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220097 | |

| Record name | 5-Nitro-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

128-132 °C @ 10 MM HG | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW IN PETROLEUM ETHER | |

CAS No. |

698-63-5 | |

| Record name | 5-Nitrofurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrofurfural | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrofurfural | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROFURFURAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXX18AU0Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-36 °C | |

| Record name | 5-NITRO-2-FURALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

5-Nitro-2-furaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-furaldehyde, a derivative of furan (B31954), is a significant compound in medicinal chemistry and organic synthesis. It serves as a crucial starting material for the synthesis of various pharmaceuticals, particularly nitrofuran antibiotics. Its derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. This guide provides an in-depth overview of the chemical properties, structure, reactivity, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a furan ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.

Synonyms: 5-Nitrofurfural, 5-Nitro-2-furancarboxaldehyde[1][2]

Structural Identifiers:

-

SMILES: O=Cc1ccc(o1)--INVALID-LINK--=O

-

InChI: 1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H

-

InChI Key: SXINBFXPADXIEY-UHFFFAOYSA-N[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H3NO4 | [1][2][3][4] |

| Molecular Weight | 141.08 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline solid | [1][3] |

| Melting Point | 37-39 °C | [1][5] |

| Boiling Point | 121 °C at 10 mmHg | [1] |

| Density | 1.349 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.59 | [1] |

| Flash Point | 33 °C (closed cup) | [6] |

| Solubility | Sparingly soluble in water. Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [1] |

| pKa | 4.6 | [7][8][9] |

Reactivity and Stability

This compound is a flammable solid that is stable under recommended storage conditions but sensitive to heat, flames, sparks, direct sunlight, and strong bases.[5] Its stability is highly dependent on the pH of the solution.

pH-Dependent Degradation

The compound is susceptible to degradation in both acidic and alkaline environments.[7]

-

Alkaline Conditions: In alkaline solutions, this compound forms a nitronic acid anion of (5-nitro-furan-2-yl)-methanediol, leading to instability.[7][8] With increasing pH, the degradation products become more complex, with the potential for dimerization to form furoxane or polymerization to yield hydroxamates.[7][8][9] A rapid color change to a yellow or brownish hue is a strong indicator of degradation under these conditions.[7]

-

Acidic Conditions: In acidic solutions, particularly below its pKa of 4.6, the compound exists as (5-nitro-furan-2-yl)-methanediol.[7][8] This form can undergo an irreversible redox ring-opening reaction to form a nitrile oxide of alpha-ketoglutaconic acid, which then hydrolyzes.[7][8][9]

For optimal stability, it is recommended to work with this compound in a buffered solution within a weakly acidic to neutral pH range (approximately pH 5-7).[7]

Caption: pH-dependent degradation pathways of this compound.

Experimental Protocols

Synthesis of this compound Diacetate

A common precursor, this compound diacetate, is synthesized through the nitration of 2-furaldehyde diacetate.

Materials:

-

Acetic anhydride (B1165640)

-

Fuming nitric acid (d=1.5 g/ml)

-

2-Furaldehyde diacetate

-

Ice

-

40% Sodium hydroxide (B78521) solution

-

Dilute acetic acid

-

Water

Procedure:

-

Prepare a mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid at 0 °C.

-

Prepare a solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride.

-

Add the 2-furaldehyde diacetate solution to the nitric acid mixture over 30-40 minutes, maintaining the temperature below -5 °C.

-

Stir the mixture for 3 hours.

-

Pour the reaction mixture onto ice and add 40% sodium hydroxide solution with stirring until the separation of an oil is complete.

-

Remove the aqueous layer.

-

Cautiously add an equal volume of pyridine to the oil in small portions to recyclize the ring-opened intermediate.

-

Warm the mixture for some time and then dilute with 2-3 parts of ice-water by volume.

-

Filter the resulting precipitate and wash with dilute acetic acid and then water until free from pyridine.

-

Recrystallize the crude this compound diacetate from ethanol to obtain the purified product.[10]

pH-Dependent Stability Study using HPLC

This protocol outlines a general procedure to evaluate the stability of this compound at various pH levels.

Materials and Reagents:

-

This compound (analytical standard)

-

HPLC-grade acetonitrile (B52724) and water

-

Buffer solutions at desired pH values

-

Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment

-

Volumetric flasks, pipettes, and standard laboratory glassware

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Solutions:

-

Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent like acetonitrile to prepare a concentrated stock solution.

-

Working Solutions: For each pH value to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.[7]

-

-

Stability Study:

-

Incubate the prepared working solutions at a controlled temperature (e.g., 25°C or 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the degradation by adding a suitable reagent or by immediate cooling and dilution.[7]

-

-

HPLC Analysis:

-

Analyze the aliquots using a validated HPLC method to determine the concentration of the remaining this compound.

-

Monitor for the appearance of degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH value to determine the degradation kinetics.

-

Caption: Workflow for a pH-dependent stability study of this compound using HPLC.

Biological Activity and Applications

This compound and its derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria, as well as some fungi.[1] It is a key intermediate in the synthesis of nitrofuran drugs.

Antimicrobial Activity

Derivatives of this compound have been shown to be effective against a range of pathogens, including Staphylococcus aureus, Salmonella schotmuelleri, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli, and Streptococcus pyogenes.[1] They also exhibit antitrichomonal and antifungal activities.[1]

Mutagenicity

This compound has been reported to be mutagenic in some biological systems, including Mycobacterium phlei and plant cells.[11] It has been shown to induce reverse mutations and chromosomal aberrations.[11]

Applications in Synthesis

This compound is a versatile reagent used in the synthesis of various heterocyclic compounds. For instance, it has been used to synthesize a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives and in the synthesis of modified mesoporous silica (B1680970) (MCM-41).[3][6] It is also a precursor for the synthesis of medicinally important Mannich bases of this compound semicarbazone.[12]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its role as a precursor to nitrofuran antibiotics and other biologically active molecules. A thorough understanding of its chemical properties, particularly its pH-dependent stability, is crucial for its effective handling and application in research and synthesis. The experimental protocols provided in this guide offer a starting point for further investigation and utilization of this important chemical entity.

References

- 1. 5-Nitrofurfural | 698-63-5 [chemicalbook.com]

- 2. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 5-NITROFURAN-2-CARBALDEHYDE | CAS 698-63-5 [matrix-fine-chemicals.com]

- 5. gustavus.edu [gustavus.edu]

- 6. 5-硝基-2-糠醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Reactivity of this compound in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

Synthesis of 5-Nitro-2-furaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic methodologies for producing various 5-nitro-2-furaldehyde derivatives. These compounds are significant precursors and active pharmaceutical ingredients in the development of antimicrobial agents. This document details the reaction pathways, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathways

The synthesis of this compound derivatives typically begins with the nitration of a furan (B31954) ring, followed by functional group transformations at the 2-position. The key starting material is often this compound, which can be derived from 2-furaldehyde. From this central intermediate, a variety of derivatives, including diacetates, semicarbazones, oximes, and Mannich bases, can be synthesized.

Key Synthetic Schemes

Synthesis of this compound Diacetate

A common and stable intermediate in the synthesis of this compound derivatives is its diacetate form. This is typically achieved through the nitration of 2-furaldehyde or its diacetate precursor.

Synthesis of this compound Semicarbazone (Nitrofurazone)

Nitrofurazone (B1679002), a potent antibacterial agent, is synthesized from this compound diacetate by reaction with semicarbazide (B1199961) hydrochloride. This process involves the in-situ hydrolysis of the diacetate followed by condensation.[1]

Synthesis of this compound Oxime and Chloro-oxime

The oxime derivative is an important intermediate for the synthesis of other heterocyclic compounds, such as isoxazoles. It is prepared by reacting this compound with hydroxylamine (B1172632) hydrochloride. The resulting oxime can be further converted to the chloro-oxime.[2]

Synthesis of Mannich Bases from this compound Semicarbazone

Mannich bases of nitrofurazone are synthesized through aminomethylation with formaldehyde (B43269) and a secondary amine. These derivatives are investigated for their potential antimicrobial activities.

Experimental Protocols

Synthesis of this compound Diacetate[4]

-

A premixed solution of concentrated nitric acid (8.6 mL) and concentrated sulfuric acid (0.06 mL) is slowly added dropwise to acetic anhydride (90 mL) at 0°C with stirring.

-

Freshly distilled 2-furancarboxaldehyde (10.4 mL) is then added dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0°C.

-

The mixture is stirred at 0°C for an additional hour.

-

Upon completion, water (100 mL) is added, and the mixture is stirred at room temperature for 30 minutes to facilitate the precipitation of the product.

-

The white precipitate is collected by filtration.

Synthesis of this compound Semicarbazone (Nitrofurazone)[1]

-

Dissolve semicarbazide hydrochloride (111.5 g) in a mixture of water (1600 mL), ethyl alcohol (200 mL), and sulfuric acid (100 mL).

-

To this solution, add this compound diacetate (243 g).

-

Heat the mixture with stirring on a steam bath until the temperature reaches 85°C.

-

Allow the reaction to proceed with constant stirring until the temperature falls below 75°C (approximately 1 hour).

-

Cool the reaction mixture to 20°C with stirring and filter the product by suction.

-

Wash the collected crystals with cold water (800 mL) followed by ethyl alcohol (200 mL).

-

Dry the product. The reported yield is approximately 98%.[1]

Synthesis of this compound Oxime[2]

-

React this compound with hydroxylamine hydrochloride in a 2:3 mixture of water and ethanol in the presence of sodium hydroxide.

-

The reaction is carried out at room temperature for 3 hours.

-

The reported yield for this reaction is 80%.[2]

Synthesis of Mannich Bases of this compound Semicarbazone[3]

-

To an ethanolic solution (50 mL) of this compound semicarbazone (0.01 mol), add a secondary amine (0.01 mol).

-

Slowly add formaldehyde solution (37%, 0.4 mL) with constant stirring.

-

Stir the reaction mixture at 70-75°C for 3 to 8.5 hours.

-

Add the remaining formaldehyde solution in two portions after 1 and 2 hours.

-

Keep the reaction mixture in a refrigerator overnight to allow for crystallization.

-

Distill off the excess solvent under reduced pressure and recrystallize the product from dry distilled ethanol.

Quantitative Data Summary

| Derivative | Starting Material(s) | Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference(s) |

| This compound Diacetate | 2-Furaldehyde | Acetic Anhydride, HNO₃, H₂SO₄ | - | 0 | - | 90-92 | [3][4] |

| This compound Semicarbazone | This compound Diacetate, Semicarbazide HCl | H₂SO₄ | Water, Ethanol | 85 | 98 | 238-240 (decomposes) | [1][5] |

| This compound Oxime | This compound, Hydroxylamine HCl | NaOH | Water, Ethanol | Room Temp. | 80 | - | [2] |

| This compound Chloro-oxime | This compound Oxime | N-Chlorosuccinimide | DMF | 60 | 78 | - | [2] |

| N-[(dimethylamino)methyl]semicarbazone | This compound Semicarbazone, Dimethylamine | Formaldehyde | Ethanol | 70-75 | - | 195-196 | |

| N-[(diphenylamino)methyl]semicarbazone | This compound Semicarbazone, Diphenylamine | Formaldehyde | Ethanol | 70-75 | - | 198-199 |

References

- 1. US2548173A - Process of making this compound semicarbazone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound diacetate | 92-55-7 [chemicalbook.com]

- 4. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]

- 5. US2866795A - Preparation of this compound semicarbazone - Google Patents [patents.google.com]

The Biological Activity of 5-Nitro-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-furaldehyde, a prominent member of the nitrofuran class of compounds, and its derivatives have long been recognized for their potent biological activities. This technical guide provides a comprehensive overview of the antimicrobial and cytotoxic properties of this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document summarizes key findings on its ability to induce cellular damage through reductive activation and oxidative stress, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.

Introduction

This compound is a synthetic compound characterized by a furan (B31954) ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position. This core structure is the basis for a range of derivatives with significant therapeutic applications, most notably as antimicrobial and anticancer agents.[1] The biological activity of these compounds is intrinsically linked to the presence of the 5-nitro group, which is crucial for their mechanism of action.[2] This guide will delve into the multifaceted biological effects of this compound, presenting a consolidated view of its activity profile and the experimental methodologies used for its evaluation.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives are well-documented, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for nitrofurans like this compound involves a process of reductive activation within the bacterial cell.[4] This process can be summarized in the following steps:

-

Cellular Uptake: The compound is taken up by the bacterial cell.

-

Reductive Activation: Inside the bacterium, ubiquitous flavoproteins known as nitroreductases catalyze the reduction of the 5-nitro group. This reduction is a stepwise process that generates a series of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.[3]

-

Macromolecular Damage: These reactive intermediates are non-specific in their action and can covalently bind to and damage a wide array of essential cellular macromolecules. This includes bacterial DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways such as the Krebs cycle and pyruvate (B1213749) metabolism.[4][5]

-

Inhibition of Cellular Processes: The extensive damage to these critical components leads to the inhibition of DNA and RNA synthesis, protein synthesis, and cell wall synthesis, ultimately resulting in bacterial cell death.[3][6] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard |

| 5-nitro-2-furfurylidene derivative 9c | Bacillus subtilis | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |

| 5-nitro-2-furfurylidene derivative 9d | Bacillus subtilis | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |

| 5-nitro-2-furfurylidene derivative 9c | Staphylococcus aureus | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |

| 5-nitro-2-furfurylidene derivative 9d | Staphylococcus aureus | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |

| Mannich base 4a | Various bacteria | Promising activity | Not specified | Not specified |

| Mannich base 4e | Various bacteria | Promising activity | Not specified | Not specified |

Note: Some studies reported activity in terms of µ g/disc , which indicates the amount of compound on a disc used in a disc diffusion assay, a qualitative to semi-quantitative method.

Anticancer Activity

In addition to their antimicrobial effects, this compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

Mechanism of Cytotoxic Action

The cytotoxic mechanism of this compound in mammalian cells, while also involving the nitro group, differs from its antibacterial action due to the absence of the same high levels of nitroreductase activity. The proposed mechanism involves:

-

Redox Cycling: In mammalian cells, particularly cancer cells which often exhibit higher metabolic rates, this compound can undergo redox cycling. This process involves the one-electron reduction of the nitro group to a nitro anion radical by enzymes such as cytochrome P450 reductase.[4]

-

Generation of Reactive Oxygen Species (ROS): The nitro anion radical can then transfer an electron to molecular oxygen, regenerating the parent compound and producing a superoxide (B77818) radical. This cycle can repeat, leading to the accumulation of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[4]

-

Oxidative Stress and Cellular Damage: The excessive production of ROS induces a state of oxidative stress within the cell. This leads to widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA (e.g., strand breaks).[7]

-

Induction of Apoptosis: Significant cellular damage, particularly DNA damage, triggers cellular signaling pathways that lead to programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases.[8]

Quantitative Cytotoxicity Data

The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 5-nitrofuran-isatin hybrid 3 | HCT 116 (Colon Cancer) | 1.62 |

| Thiazolidinone derivative | MCF-7 (Breast Cancer) | 12 (after 24h) |

| Thiazolidinone derivative | MDA-MB-231 (Breast Cancer) | 24 (after 24h) |

| Ciminalum-4-thiazolidinone hybrid | SCC-15 (Tongue Squamous Cell Carcinoma) | 6.72–39.85 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key experiments cited in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Test compound (this compound or derivative) stock solution (e.g., in DMSO)

-

Sterile Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Overnight culture of the bacterial strain to be tested in MHB

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a specific value (e.g., 0.08-0.1).

-

-

Serial Dilution of Test Compound:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Optionally, the OD at 600 nm can be read using a microplate reader to quantify bacterial growth.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cells in culture

-

Complete culture medium

-

Sterile 96-well plates

-

Test compound (this compound or derivative) stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Toxicology and Safety

While effective, the use of this compound and its derivatives is not without safety concerns. The compound has been shown to be mutagenic in some bacterial and plant cell assays, indicating a potential for genotoxicity.[7] In mammalian systems, prolonged use of some nitrofurans has been associated with toxicities, including pulmonary and hepatic injury, which are thought to be related to the generation of oxidative stress.[4] Therefore, a thorough toxicological evaluation is a critical component of the development of any new therapeutic agent based on the this compound scaffold.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant antimicrobial and anticancer potential. Their unique mechanism of action, involving reductive activation and the generation of reactive intermediates, provides a basis for their potent biological effects. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical scaffold, coupled with a thorough understanding of its mechanisms and safety profile, holds promise for the development of new and effective therapeutic agents in the ongoing battle against infectious diseases and cancer.

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. Nitrofurans: Understanding This Class of Antibiotics, Uses, and Safety Concerns [studyiq.com]

- 4. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 7. Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 5-Nitro-2-furaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-furaldehyde is a foundational molecule in the nitrofuran class of synthetic antimicrobial agents. While many of its derivatives, such as nitrofurantoin (B1679001) and nitrofurazone, are more extensively studied and clinically utilized, the core mechanism of action is rooted in the unique chemistry of the 5-nitrofuran ring shared with the parent compound. This technical guide provides a detailed exploration of the molecular mechanisms underpinning the antimicrobial activity of this compound. It covers its activation by bacterial nitroreductases, the generation of reactive intermediates, and the subsequent multi-targeted assault on critical cellular components, including nucleic acids and proteins. This document synthesizes available data to present a comprehensive overview for researchers engaged in antimicrobial drug discovery and development.

Introduction

Nitrofurans are a class of broad-spectrum antimicrobial agents characterized by a furan (B31954) ring bearing a nitro group at the 5-position.[1] this compound serves as a key synthetic precursor to many clinically significant nitrofuran derivatives.[2] The enduring efficacy of nitrofurans, in an era of mounting antibiotic resistance, is largely attributed to their multifaceted mechanism of action, which complicates the development of microbial resistance.[1][3] This guide will delve into the fundamental biochemical and molecular processes that define the antimicrobial action of this compound.

The Central Mechanism: A Multi-Pronged Attack

The antimicrobial activity of this compound is not inherent to the molecule itself but is a consequence of its intracellular metabolic activation. It functions as a prodrug, a compound that is converted into a pharmacologically active agent within the target organism.[4]

Prodrug Activation by Bacterial Nitroreductases

The key to the selective toxicity of this compound against bacteria lies in the presence of specific enzymes known as nitroreductases. These flavin-containing enzymes, which are widespread in bacteria but absent in mammals, catalyze the reduction of the nitro group of this compound.[4][5] This enzymatic reduction is a critical initiating step, leading to the formation of a cascade of highly reactive and cytotoxic intermediates.[5][6]

The activation process can be visualized as a signaling pathway where the initial presence of this compound triggers a series of biochemical transformations culminating in cellular damage.

Generation of Reactive Intermediates

The reduction of the nitro group of this compound is a stepwise process that generates several highly reactive chemical species. These can include nitroso and hydroxylamino derivatives, as well as radical anions.[6][7] The formation of these electrophilic intermediates is central to the molecule's cytotoxicity, as they are capable of indiscriminately attacking a wide array of nucleophilic cellular macromolecules.[4]

Multi-Target Cellular Damage

The reactive metabolites of this compound do not have a single, specific cellular target. Instead, they inflict damage on multiple critical components of the bacterial cell, leading to a comprehensive failure of cellular functions and ultimately, cell death.[1][4] This multi-target mechanism is a significant advantage, as bacteria are less likely to develop resistance through a single-point mutation. The primary cellular targets include:

-

Deoxyribonucleic Acid (DNA): The reactive intermediates can cause significant damage to bacterial DNA, including strand breaks.[3] This genotoxic effect disrupts DNA replication and transcription, leading to mutations and cell death.

-

Ribosomal Proteins and Ribonucleic Acid (RNA): Ribosomes, the cellular machinery for protein synthesis, are another major target. The electrophilic intermediates can covalently bind to ribosomal proteins and RNA, inhibiting protein synthesis.[4][6]

-

Metabolic Enzymes: Key metabolic pathways, such as the citric acid cycle, are also disrupted through the inactivation of essential enzymes.[4]

The workflow from the activated compound to widespread cellular damage can be illustrated as follows:

Quantitative Data

| Compound | Organism | Concentration (µ g/disc ) | Zone of Inhibition (mm) |

| Derivative 9a | Bacillus subtilis | 100 | 15 |

| Staphylococcus aureus | 100 | 16 | |

| Escherichia coli | 100 | 14 | |

| Klebsiella pneumoniae | 100 | 13 | |

| Pseudomonas aeruginosa | 100 | - | |

| Candida albicans | 100 | 18 | |

| Derivative 9c | Bacillus subtilis | 100 | 17 |

| 50 | 12 | ||

| 5 | 8 | ||

| Staphylococcus aureus | 100 | 18 | |

| 50 | 13 | ||

| 5 | 9 | ||

| Escherichia coli | 100 | 15 | |

| Klebsiella pneumoniae | 100 | 14 | |

| Pseudomonas aeruginosa | 100 | - | |

| Candida albicans | 100 | 20 | |

| Derivative 9d | Bacillus subtilis | 100 | 16 |

| 50 | 11 | ||

| 5 | 7 | ||

| Staphylococcus aureus | 100 | 17 | |

| 50 | 12 | ||

| 5 | 8 | ||

| Escherichia coli | 100 | 14 | |

| Klebsiella pneumoniae | 100 | 13 | |

| Pseudomonas aeruginosa | 100 | - | |

| Candida albicans | 100 | 19 | |

| Nitrofurantoin (Reference) | Bacillus subtilis | 100 | 22 |

| Staphylococcus aureus | 100 | 23 | |

| Escherichia coli | 100 | 20 | |

| Klebsiella pneumoniae | 100 | 19 | |

| Pseudomonas aeruginosa | 100 | - | |

| Candida albicans | 100 | 25 |

Data synthesized from Chams et al. (2002).[8] Note: "-" indicates no activity observed.

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mechanism of action of this compound. These are based on standard methodologies used for nitrofurans and other antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in the broth medium to the highest desired concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the wells of the microtiter plate, each well containing 100 µL of the diluted compound.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth and inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Nitroreductase Activity Assay

This protocol describes a spectrophotometric assay to measure the reduction of this compound by bacterial nitroreductase.

Objective: To quantify the enzymatic reduction of this compound by a purified nitroreductase or cell-free extract.

Materials:

-

Purified bacterial nitroreductase or cell-free extract

-

This compound

-

NADH or NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH or NADPH, and the purified enzyme or cell-free extract.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound to the cuvette.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) and at a wavelength corresponding to the absorbance maximum of this compound (around 375-400 nm) over time.

-

Calculation of Activity: The rate of the reaction can be calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of NADH/NADPH. One unit of nitroreductase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH or NADPH per minute.

DNA Damage Assay (Comet Assay)

This protocol outlines the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks.

Objective: To visualize and quantify DNA damage in bacterial cells exposed to this compound.

Materials:

-

Bacterial cells treated with this compound

-

Low melting point agarose (B213101)

-

Microscope slides

-

Lysis solution

-

Electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Treat bacterial cells with various concentrations of this compound for a defined period.

-

Embedding Cells in Agarose: Mix the treated cells with molten low melting point agarose and spread the mixture onto a microscope slide. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a lysis solution to remove the cell wall and membranes, leaving the DNA embedded in the agarose.

-

Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with electrophoresis buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Quantification: Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., by measuring the length and intensity of the comet tail).

Conclusion

This compound exemplifies the potent and broad-spectrum antimicrobial activity of the nitrofuran class. Its mechanism of action, centered on intracellular activation to reactive intermediates that damage multiple cellular targets, presents a formidable challenge to the development of bacterial resistance. A thorough understanding of this multifaceted mechanism is crucial for the rational design of new nitrofuran-based antimicrobial agents and for optimizing the use of existing drugs in the face of evolving antibiotic resistance. Further research to quantify the activity of this compound against a broader range of pathogens and to precisely identify its reactive metabolites and their cellular adducts will provide deeper insights into its therapeutic potential.

References

- 1. karger.com [karger.com]

- 2. tsijournals.com [tsijournals.com]

- 3. kashmirreader.com [kashmirreader.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Phototransformation of this compound in aqueous solution. A laser flash photolysis and product analysis study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Antimicrobial and Antifungal Activities of 5-Nitro-2-furaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of 5-Nitro-2-furaldehyde derivatives. The furan (B31954) ring, particularly when substituted with a nitro group, is a key pharmacophore that imparts significant biological activity to a variety of compounds.[1] This document consolidates quantitative data, details experimental protocols for the synthesis and evaluation of these derivatives, and presents visual representations of key processes to facilitate understanding and further research in this area.

Core Concepts and Mechanism of Action

This compound and its derivatives are a class of synthetic antimicrobial agents that exhibit a broad spectrum of activity against both bacteria and fungi.[1][2][3] Their mechanism of action is primarily attributed to the reductive activation of the 5-nitro group within the microbial cell.[1][4] This process, catalyzed by bacterial nitroreductases, generates highly reactive electrophilic intermediates.[4] These intermediates, including nitroso and hydroxylamino derivatives, are non-specific in their action and can cause widespread cellular damage by covalently binding to and damaging macromolecules such as DNA, RNA, ribosomes, and proteins.[4] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance.[4]

The general mechanism can be visualized as a multi-step intracellular process:

Caption: Prodrug activation and multi-target damage by this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to novel derivatives involves the reaction of this compound with various amines and other nucleophiles. For instance, the synthesis of Mannich bases from this compound semicarbazone involves aminomethylation with formaldehyde (B43269) and a secondary amine.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. [Synthesis of some derivatives of 5-nitrofurfural and their antibacterial activity in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial and antifungal activities of 5-nitro-2-furfurylidene polyhalophenoxyacethydrazides VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide on the Mutagenic Potential of 5-Nitro-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-furaldehyde, a member of the nitrofuran class of compounds, has garnered significant attention within the scientific community due to its established mutagenic and potential carcinogenic properties. This technical guide provides a comprehensive overview of the existing data on the mutagenic potential of this compound, detailing the experimental evidence from key genotoxicity assays, the underlying molecular mechanisms, and the associated signaling pathways. The information is presented to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound belongs to the 5-nitrofuran family, a group of synthetic compounds recognized for their broad-spectrum antimicrobial activity.[1] However, concerns regarding their safety have arisen from substantial evidence demonstrating their mutagenic and carcinogenic effects in various biological systems.[1] Understanding the mutagenic profile of this compound is crucial for risk assessment and for guiding the development of safer therapeutic agents. This guide summarizes the key findings from in vitro and in vivo genotoxicity studies, providing detailed experimental protocols and quantitative data where available.

Genotoxicity Profile

The mutagenic potential of this compound and other 5-nitrofurans has been evaluated using a battery of standard genotoxicity tests. These assays are designed to detect different types of genetic damage, including point mutations, chromosomal damage, and DNA strand breaks.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[2] Several 5-nitrofuran derivatives have demonstrated potent mutagenic activity in this assay, often without the need for metabolic activation.[3] This suggests that they are direct-acting mutagens. The mutagenicity is typically observed in strains like TA98 and TA100, indicating the induction of both frameshift and base-pair substitution mutations.[4]

Table 1: Representative Ames Test Data for 5-Nitrofuran Compounds

| Compound | Salmonella Strain | Metabolic Activation (S9) | Dose Range | Result | Reference |

| Nitrofurantoin | TA100 | - | Not Specified | Positive | [3] |

| Furazolidone | TA100 | - | Not Specified | Positive | [3] |

| Nitrofurazone | TA100 | - | Not Specified | Positive | [3] |

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a key test for evaluating the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of a substance in the bone marrow or peripheral blood erythrocytes of rodents.[5] Studies on the related compound 5-nitrofurantoin have shown a significant increase in the frequency of micronucleated reticulocytes in mice, confirming its genotoxic potential in vivo.[6][7] The assay typically involves administering the test compound to mice or rats, followed by the collection of bone marrow or peripheral blood to score for the presence of micronuclei in immature erythrocytes.[8]

Table 2: Representative In Vivo Micronucleus Assay Data for 5-Nitrofurantoin

| Animal Model | Dose (mg/kg) | Tissue | Endpoint | Result | Reference |

| Mice (3-week-old) | 5, 10, 50 | Peripheral Blood | Micronucleated Reticulocytes | Significant Increase | [6] |

| Mice (8-week-old) | 5, 10, 50 | Peripheral Blood | Micronucleated Reticulocytes | Significant Increase | [6] |

Comet Assay (Single Cell Gel Electrophoresis)

Table 3: Representative Comet Assay Data for 5-Nitrofuran Compounds in TK6 Cells

| Compound | Concentration Range (µM) | Parameters Measured | Result | Reference |

| Nitrofurantoin | 1.25 - 10 | Olive tail moment, tail % DNA, tail length | Significant dose-related increase | [10] |

| Nitrofurazone | 0.31 - 2.5 | Olive tail moment, tail % DNA, tail length | Significant dose-related increase | [10] |

| Furazolidone | 0.31 - 2.5 | Olive tail moment, tail % DNA, tail length | Significant dose-related increase | [10] |

| 5-Nitro-2-furanacrolein | 0.16 - 1.25 | Olive tail moment, tail % DNA, tail length | Significant dose-related increase | [10] |

Note: While this compound was not explicitly tested in this study, the results for the structurally similar 5-nitro-2-furanacrolein provide strong evidence for its potential to induce DNA strand breaks.

Molecular Mechanism of Mutagenicity

The mutagenic activity of 5-nitrofurans is intrinsically linked to the enzymatic reduction of the 5-nitro group.[1] This metabolic activation, which can occur under both aerobic and anaerobic conditions, leads to the formation of highly reactive electrophilic intermediates.

Metabolic Activation Pathway

The metabolic activation of 5-nitrofurans is a multi-step process initiated by nitroreductases, enzymes present in both bacteria and mammalian cells.

Caption: Metabolic activation of this compound to reactive electrophiles.

These reactive intermediates, such as the hydroxylamine and potentially the nitrenium ion, can covalently bind to cellular macromolecules, most critically, DNA.

DNA Adduct Formation and Damage

The electrophilic metabolites of this compound can react with the nucleophilic centers in DNA bases, leading to the formation of DNA adducts. While the precise structures of the DNA adducts formed by this compound have not been fully elucidated, it is hypothesized that they disrupt the normal DNA structure and interfere with DNA replication and transcription, ultimately leading to mutations.

Caption: Pathway from reactive metabolites to DNA damage and mutation.

DNA Damage Response and Repair

The cell possesses a sophisticated network of DNA damage response (DDR) and repair pathways to counteract the genotoxic effects of agents like this compound. The type of DNA lesion determines which repair pathway is activated. For the DNA strand breaks and bulky adducts induced by 5-nitrofurans, key pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break Repair (DSBR), which encompasses Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

Caption: Overview of DNA damage repair pathways activated by genotoxic stress.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of genotoxicity studies. Below are generalized protocols for the key assays discussed, based on established guidelines and literature.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To determine the ability of a test substance to induce reverse mutations at the histidine locus of Salmonella typhimurium.[2]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Test substance (this compound).

-

Solvent/vehicle control (e.g., DMSO).

-

Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA100, with and without S9).

-

S9 fraction from induced rat liver for metabolic activation.

-

Top agar (B569324), minimal glucose agar plates.[11]

Procedure:

-

Prepare overnight cultures of the Salmonella tester strains.[11]

-

Prepare various concentrations of the test substance.

-

In a test tube, combine the test substance, the bacterial culture, and either S9 mix or a buffer (for tests without metabolic activation).[11]

-

Add molten top agar to the tube, mix gently, and pour the mixture onto a minimal glucose agar plate.[11]

-

Incubate the plates at 37°C for 48-72 hours.[11]

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[2]

Caption: A simplified workflow for the Ames test.

In Vivo Micronucleus Assay

Objective: To detect the induction of micronuclei in erythrocytes of treated animals, indicating chromosomal damage.[5]

Materials:

-

Rodents (e.g., mice or rats).[5]

-

Test substance (this compound).

-

Vehicle control.

-

Positive control (e.g., cyclophosphamide).

-

Acridine orange or other appropriate stain.

-

Microscope slides.

Procedure:

-

Administer the test substance to the animals (e.g., by oral gavage or intraperitoneal injection) at several dose levels. A vehicle control group and a positive control group are also included.[5]

-

Typically, animals receive one or more treatments.

-

At appropriate time points after the last treatment (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.[5]

-

Prepare smears on microscope slides.

-

Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Using a microscope, score a predetermined number of polychromatic erythrocytes (e.g., 2000 per animal) for the presence of micronuclei.[12]

-

A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates a positive result.[5]

Caption: A simplified workflow for the in vivo micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

-

Cell line (e.g., TK6 human lymphoblastoid cells).[9]

-

Test substance (this compound).

-

Low melting point agarose (B213101).

-

Microscope slides.

-

Lysis solution.

-

Alkaline electrophoresis buffer.

-

DNA staining dye (e.g., SYBR Green).

-

Fluorescence microscope with image analysis software.

Procedure:

-

Treat the cells with various concentrations of the test substance for a defined period.[9]

-

Embed the cells in low melting point agarose on a microscope slide.[13]

-

Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid containing the DNA.[13]

-

Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."[13]

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.[14]

-

Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. Parameters such as % tail DNA, tail length, and tail moment are used to measure the extent of DNA damage.[15]

-

A significant increase in these parameters in treated cells compared to control cells indicates DNA damage.

References

- 1. [Genotoxic properties of 5-nitrofuran compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Mutagenicity of nitrofuran drugs in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Comparison of genomic damage caused by 5-nitrofurantoin in young and adult mice using the in vivo micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 9. Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 1. Studies with cyclophosphamide [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 5-Nitro-2-furaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 5-Nitro-2-furaldehyde (NFA), a significant intermediate in the synthesis of nitrofuran-class antibacterial drugs. While NFA's utility is established, a thorough understanding of its toxicological properties is critical for risk assessment and safe handling in research and pharmaceutical development. This document summarizes the available data on its toxicity, genotoxicity, and carcinogenic potential, outlines standard experimental protocols for its assessment, and visualizes its proposed mechanism of action.

Chemical and Physical Properties

This compound (CAS No: 698-63-5) is a pale yellow, flammable solid. Key chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₃NO₄ |

| Molecular Weight | 141.08 g/mol |

| Melting Point | 37-39 °C |

| Boiling Point | 121 °C at 10 mmHg |

| Synonyms | 5-Nitrofurfural, 5-Nitro-2-furancarboxaldehyde |

Toxicological Data Summary

Quantitative toxicological data for this compound is limited in publicly available literature. Safety Data Sheets (SDS) consistently report a lack of specific data for acute, sub-chronic, and chronic toxicity endpoints. The information presented here is based on available studies and data for related nitrofuran compounds.

Acute Toxicity

No definitive LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been established. General hazard statements suggest it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1]

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value |

| Oral LD50 | No data available | Oral | No data available |

| Dermal LD50 | No data available | Dermal | No data available |

| Inhalation LC50 | No data available | Inhalation | No data available |

Sub-chronic and Chronic Toxicity

No data from repeated dose 90-day or chronic oral toxicity studies for this compound are available. Therefore, No Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL) have been determined.

Table 2: Sub-chronic and Chronic Toxicity Data

| Study Duration | Species | Route | NOAEL | LOAEL |

| 90-Day Study | No data available | No data available | No data available | No data available |

| Chronic Study | No data available | No data available | No data available | No data available |

Genotoxicity

This compound is suspected of causing genetic defects, as indicated by its GHS classification (Muta. 2, H341).[2] Studies have shown mixed results in different test systems. It has demonstrated mutagenic activity in some bacteria (Mycobacterium phlei), plant cells, and Euglena gracilis.[2] However, a reverse mutation study in Escherichia coli WP2 was negative.[2]

An in vivo study in gpt delta transgenic rats found that oral administration of this compound for 13 weeks significantly increased the mutant frequency in the kidneys, suggesting it is mutagenic in vivo. The study also indicated that oxidative DNA damage is a likely mechanism for its genotoxicity.

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result |

| In Vitro | |||

| Ames Test | Salmonella typhimurium | No specific data available | No specific data available |

| Ames Test | Escherichia coli WP2 | Not specified | Negative[2] |

| Mutagenicity Assay | Mycobacterium phlei | Not applicable | Positive[2] |

| Chromosomal Aberration | Plant cells | Not applicable | Positive[2] |

| In Vivo | |||

| gpt delta mutation assay | F344 gpt delta rats | Not applicable | Positive |

| Micronucleus Test | No data available | Not applicable | No data available |

Carcinogenicity

There are no direct long-term carcinogenicity bioassays of this compound reported by major regulatory bodies like the IARC, NTP, or ACGIH.[1] However, many nitrofuran compounds are known to be carcinogenic in animal studies, and this is a major concern for the class.[3] The genotoxic nature of this compound suggests a potential for carcinogenicity. Its structural similarity to other carcinogenic nitrofurans warrants caution.[4]

Table 4: Carcinogenicity Data

| Agency | Classification |

| IARC | Not classified |

| NTP | Not classified |

| ACGIH | Not classified |

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Table 5: Reproductive and Developmental Toxicity Data

| Study Type | Species | Outcome |

| Reproductive Toxicity | No data available | No data available |

| Developmental Toxicity | No data available | No data available |

Mechanism of Toxicity

The toxicity of this compound is believed to follow the general mechanism of the nitrofuran class of compounds. This involves intracellular metabolic activation.[3][5]

-

Reductive Activation : The nitro group (-NO₂) of the furan (B31954) ring is reduced by bacterial or mammalian nitroreductases to form highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[3] This activation is a key step for both the antimicrobial activity and the toxicity of nitrofurans.

-

Generation of Reactive Oxygen Species (ROS) : The reactive intermediates can undergo redox cycling, leading to the production of superoxide (B77818) anions and other ROS. This induces oxidative stress within the cell.[6][7]

-

Macromolecular Damage : The reactive intermediates and ROS can cause widespread damage to cellular macromolecules. This includes the formation of adducts with DNA, leading to strand breaks and mutations, which underlies the genotoxicity of these compounds.[8][9] Damage to proteins and lipids can also occur, disrupting cellular function.[3]

Caption: Proposed mechanism of this compound toxicity.

Experimental Protocols

As specific experimental data for this compound is often lacking, this section outlines the standard methodologies based on OECD guidelines that would be used to assess its toxicological profile.

Ames Bacterial Reverse Mutation Test (OECD 471)

This test evaluates the potential of a substance to induce gene mutations.

-

Test System : Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Methodology :

-

The test substance is dissolved in a suitable solvent (e.g., DMSO).

-

Varying concentrations of the test substance are added to a mixture containing the bacterial tester strain and, for tests with metabolic activation, a liver homogenate fraction (S9 mix).

-

The mixture is pre-incubated and then mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Evaluation : A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal damage in mammalian cells.

-

Test System : Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology :

-

Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 18-24 hours) without S9 mix.

-

A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Evaluation : A substance is considered clastogenic if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

-

Test System : Typically mice or rats.

-

Methodology :

-

Animals are administered the test substance (usually via oral gavage or intraperitoneal injection) at three dose levels.

-

Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment).

-

The cells are prepared on slides and stained.

-

Immature (polychromatic) erythrocytes are scored for the presence of micronuclei.

-

-

Evaluation : A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

Conclusion

The toxicological profile of this compound is incomplete, with significant data gaps in acute, sub-chronic, chronic, reproductive, and developmental toxicity. However, the available evidence strongly suggests that it is a genotoxic compound. Its mutagenicity has been demonstrated in several in vitro systems and, importantly, in an in vivo mammalian study. The mechanism of toxicity is consistent with that of other nitrofurans, involving metabolic activation to reactive species that induce oxidative stress and damage DNA.

Given its genotoxic potential and structural alerts for carcinogenicity, stringent safety precautions are warranted when handling this compound in any setting. Further comprehensive toxicological testing according to established international guidelines is necessary to fully characterize its risk to human health. Professionals in drug development should consider this toxicological profile when evaluating the use of this compound as an intermediate and in the safety assessment of its derivatives.

References

- 1. gustavus.edu [gustavus.edu]

- 2. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrofurans: Understanding This Class of Antibiotics, Uses, and Safety Concerns [studyiq.com]

- 4. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ringbio.com [ringbio.com]

- 6. The consequences of nitrofurantoin-induced oxidative stress in isolated rat hepatocytes: evaluation of pathobiochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and DNA damage to mammalian cells by nitrofurans [pubmed.ncbi.nlm.nih.gov]

- 9. Damage to mammalian cell DNA by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to 5-Nitro-2-furaldehyde: From Discovery to Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Nitro-2-furaldehyde, a key intermediate in the synthesis of the nitrofuran class of antibiotics. This document traces the historical discovery and development of nitrofurans, details the synthesis of this compound and its important derivatives, elucidates their multi-targeted mechanism of action, and presents quantitative data on their antimicrobial activity. Detailed experimental protocols for synthesis and susceptibility testing are also provided to support further research and development in this field.

Historical Background: The Dawn of the Nitrofurans

The story of this compound is intrinsically linked to the development of nitrofuran antibiotics, a class of synthetic antibacterial agents that emerged in the mid-20th century.[1] The therapeutic potential of nitrofuran derivatives was first extensively explored in the 1940s.[2][3] These compounds are characterized by a furan (B31954) ring containing a nitro group, which is crucial for their antimicrobial activity.[3]

While the synthesis of derivatives of this compound, such as its semicarbazone (nitrofurazone), was described in patents from the 1940s and referenced academic work from the 1930s by Gilman and Wright, the precise, documented discovery of this compound itself is less clearly pinpointed in a singular seminal publication.[4] Its existence and synthesis were foundational to the development of the broader class of nitrofuran drugs. Nitrofurazone (B1679002) was one of the first nitrofurans to be introduced into clinical practice, primarily for topical applications.[3] This was followed by the development of other important derivatives like nitrofurantoin (B1679001) for urinary tract infections and furazolidone (B1674277) for gastrointestinal infections.[1][3] The enduring efficacy of nitrofurans is largely attributed to their complex and multi-targeted mechanism of action, which has resulted in a low incidence of acquired bacterial resistance.[5]